3,5,6-Trichloropicolinimidamide hydrochloride
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Overview
Description
3,5,6-Trichloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H5Cl4N3. It is a derivative of picolinamide, characterized by the presence of three chlorine atoms at positions 3, 5, and 6 on the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloropicolinimidamide hydrochloride typically involves the chlorination of picolinamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the pyridine ring. Common reagents used in this process include thionyl chloride and phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridine oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
3,5,6-Trichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3,5,6-Trichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring enhance its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichloropicolinimidamide hydrochloride: Similar structure but with chlorine atoms at different positions.
3,5,6-Trichloro-2-pyridinol: Another chlorinated pyridine derivative with different functional groups
Uniqueness
3,5,6-Trichloropicolinimidamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1179360-10-1 |
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Molecular Formula |
C6H5Cl4N3 |
Molecular Weight |
260.9 g/mol |
IUPAC Name |
3,5,6-trichloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N3.ClH/c7-2-1-3(8)5(9)12-4(2)6(10)11;/h1H,(H3,10,11);1H |
InChI Key |
TWESIQROSHLBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C(=N)N)Cl.Cl |
Origin of Product |
United States |
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